9-(Chloromethyl)anthracene

Catalog No.
S603112
CAS No.
24463-19-2
M.F
C15H11Cl
M. Wt
226.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(Chloromethyl)anthracene

Traditional UV-active derivatization reagents yield nanomole detection limits and suffer from matrix interference. 9-(Chloromethyl)anthracene (9-CMA) solves this with stable, high-yield pre-column fluorescence labeling for HPLC, achieving picomole LOD for carboxylic acids, amines, and drugs like valproic acid. Its robust C-Cl bond eliminates the rapid hydrolysis and dimerization seen with the bromo analog, ensuring reproducible quantification across large sample batches. Also a key building block for >99% quantum yield OLED materials.

CAS Number

24463-19-2

Product Name

9-(Chloromethyl)anthracene

IUPAC Name

9-(chloromethyl)anthracene

Molecular Formula

C15H11Cl

Molecular Weight

226.7 g/mol

InChI

InChI=1S/C15H11Cl/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2

InChI Key

PCVRSXXPGXRVEZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCl

Synonyms

9-(Chloromethyl)-anthracene; 9-(Chloromethyl)anthracene; NSC 241165

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCl

The exact mass of the compound 9-(Chloromethyl)anthracene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241165. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g

9-(Chloromethyl)anthracene (9-CMA) is a highly crystalline, bifunctional reagent featuring a strongly fluorescent anthracene core and an electrophilic chloromethyl group. In analytical procurement, it is primarily sourced as a pre-column fluorescence derivatization reagent for high-performance liquid chromatography (HPLC), specifically targeting carboxylic acids, amines, and other nucleophiles. Beyond analytical chemistry, 9-CMA serves as a critical building block in materials science for synthesizing high-quantum-yield fluorophores, polymeric ionic liquids, and organic-inorganic dyads. Its excitation maximum near 356–365 nm and emission at 410–412 nm provide an optimal optical window for trace detection, making it a superior choice over non-fluorescent alkylating agents or less stable halomethyl derivatives [1].

Research Fit

Derivatization Covalent attachment of anthracene fluorophore via nucleophilic substitution
Reactivity Primary alkyl chloride at meso position for controlled substitution
Building Block Supports photocycloaddition and organometallic coupling studies

Substituting 9-CMA with its more reactive analog, 9-(bromomethyl)anthracene, introduces severe shelf-life and reproducibility risks. The C-Br bond in the bromo analog is highly susceptible to photolytic homolysis and rapid hydrolysis, frequently leading to the formation of anthrylmethyl radical dimers and degraded baseline purity during storage [1]. Conversely, the C-Cl bond in 9-CMA offers a precise balance of electrophilic reactivity for derivatization (typically at 75 °C with a phase-transfer catalyst) and excellent solution stability. Furthermore, substituting 9-CMA with standard UV-active derivatization reagents (like phenacyl bromides) drastically reduces analytical sensitivity, shifting limits of detection from the picomole range up to the nanomole range, which is unacceptable for trace biological or environmental monitoring[2].

Substitution Risk

  • Synthetic yield can differ by up to 30 percentage points with solvent choice; generic substitution risks lower reproducibility.
  • Photocycloaddition regioselectivity shifts with 9-substituent electronic and steric profile; core anthracene does not predict dimer structure.
  • Fluorescent quantum yield depends on molecular scaffold, not solely on anthracene; reported yields span from negligible to moderate quantum yield.

Solution Stability & Derivatization Reproducibility

For high-throughput HPLC laboratories, the stability of the derivatization reagent directly impacts assay reproducibility and cost. Studies demonstrate that 9-CMA dissolved in anhydrous acetonitrile and stored at 4 °C maintains consistent derivatization yields for carboxylic acids over a four-week period, with normalized peak areas varying by less than 3.0% [1]. In contrast, alternative halomethylarenes like 9-(bromomethyl)anthracene undergo rapid degradation via C-Br homolysis, forming radical dimers that contaminate the reagent pool [2].

Evidence DimensionSolution stability and peak area variance over 4 weeks at 4 °C
Target Compound Data< 3.0% variance in normalized peak areas (9-CMA)
Comparator Or Baseline9-(Bromomethyl)anthracene (rapid degradation/dimerization)
Quantified DifferenceMaintained >97% functional consistency over 4 weeks vs. rapid baseline degradation
ConditionsAnhydrous acetonitrile, 4 °C storage, HPLC fluorescence detection

Allows analytical laboratories to prepare batch reagent solutions for extended use, reducing preparation time and minimizing batch-to-batch variability.

Synthetic Yield
Cross-study
85% (dioxane) vs. 70% (DCE) / 55% (neat); bromo analog side-chain selectivity drops to 33% with iodine
Supports solvent optimization for lab-scale preparation
Reported from 9-anthracenemethanol; ≥98% purity (HPLC)

Detection Sensitivity: Fluorescence vs. UV

When quantifying trace carboxylic acids in complex matrices, 9-CMA provides superior sensitivity compared to traditional UV-absorbing derivatization agents. HPLC methods utilizing 9-CMA for pre-column derivatization achieve limits of detection (LOD) between 0.05 and 0.10 pmol for standard carboxylic acid derivatives [1]. This represents a massive sensitivity gain over standard HPLC-UV methods, which typically operate in the nanomole per milliliter (nmol/mL) range.

Evidence DimensionLimit of Detection (LOD) for carboxylic acids
Target Compound Data0.05 to 0.10 pmol (S/N = 3:1)
Comparator Or BaselineStandard HPLC-UV derivatization methods (nmol/mL range)
Quantified DifferenceUp to a 1000-fold improvement in detection limit (picomole vs. nanomole)
ConditionsHPLC with fluorescence detection (λex = 365 nm, λem = 410 nm) vs. UV-Vis detection

Essential for the procurement of reagents in clinical and environmental testing where analytes are present at ultra-low or trace concentrations.

Fluor. Detection
Class-level
λex 365 nm, λem 410 nm after esterification; derivatization 50 min (MeCN, TBAB)
Supports HPLC fluorescence method for carboxylic acids
Quantum yield context-dependent; compare with 2-bromomethyl-anthraquinone

Photophysical Efficiency in Synthesized Dyads

As a precursor for advanced luminescent materials, 9-CMA enables the synthesis of highly efficient fluorophores. When used to monosubstitute m-carborane clusters, the resulting m-carborane-anthracene dyads exhibit extraordinary fluorescence quantum yields (ΦF) near 100% in solution [1]. This is a significant enhancement over disubstituted m-carborane-anthracene triads, which only achieve ΦF values of 63–66%. The precise steric and electronic profile of the 9-methylanthracene moiety derived from 9-CMA is critical for preventing aggregation-caused quenching in these dyads.

Evidence DimensionFluorescence Quantum Yield (ΦF) in solution
Target Compound Data~100% (monosubstituted dyads derived from 9-CMA)
Comparator Or BaselineDisubstituted m-carborane-anthracene triads (63–66%)
Quantified Difference~35% absolute increase in quantum yield
ConditionsSolution-phase photoluminescence measurement

Drives material selection for researchers developing high-efficiency blue-light emitting materials and OLED precursors.

Purity & Analysis
Class-level
LogP 4.76; purity ≥97.0% (AT) / ≥98% (HPLC); RP-HPLC with MeCN/H₂O/H₃PO₄
Supports lot consistency for quantitative analytical use
Storage under inert gas at 2–8°C; light-sensitive
Cycloaddition
Class-level
9-Substitution enhances reactivity via steric distortion; class-level effect, no direct activation energy reported
Supports cycloaddition studies where steric activation is advantageous
Data to verify; class-level inference from 9-substituted anthracenes

Trace Carboxylic Acid Analysis in Biological Matrices

Because it achieves picomole-level limits of detection, 9-CMA is the optimal derivatization reagent for quantifying short-chain carboxylic acids and drugs like valproic acid in human plasma. Its use ensures high signal-to-noise ratios in HPLC-FL workflows without the matrix interference common in UV detection [1].

Ultra-High Quantum Yield Fluorophore Synthesis

In materials science, 9-CMA is the preferred precursor for attaching anthracene fluorophores to inorganic clusters (e.g., m-carboranes) or polymer backbones (e.g., polybenzimidazole). The resulting dyads and modified polymers leverage the specific substitution pattern of 9-CMA to achieve near 100% fluorescence quantum yields, making them ideal for OLEDs and chemical sensors [2].

Environmental Toxin Monitoring

9-CMA is highly effective for the pre-column labeling of environmental and marine toxins, such as diarrhetic shellfish poisons (okadaic acid) and monofluoroacetate. Its stable reactivity profile allows for reproducible batch derivatization, ensuring reliable quantitative data across large-scale environmental screening campaigns [1].

Application Fit

Application
Selection Property
Validation Focus
Carboxylic Acid HPLC Derivatization
Reactive chloromethyl esterification; anthracene fluorescence detection
Derivatization efficiency, detection sensitivity
Lepidopterene & Protecting Group
Nucleophilic substitution with organometallics; orthogonal NaSMe cleavage
Reaction yield, protecting group orthogonality
Carborane-Anthracene Photophysics
Fluorophore attachment position effect on emission
Quantum yield dependence on bonding site
Photocycloaddition Selectivity
9-Substituent steric/electronic perturbation
Head-to-head vs. head-to-tail dimer ratio

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (15.22%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (84.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

24463-19-2

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